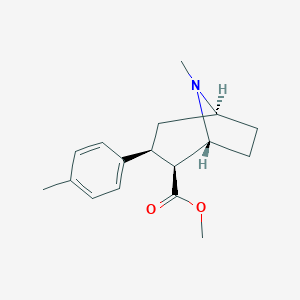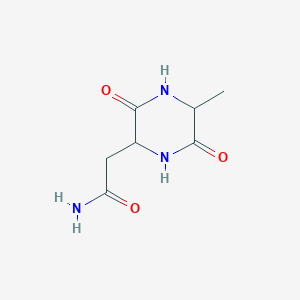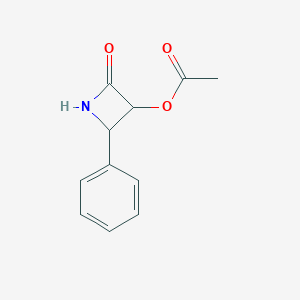
3-Acetyloxy-4-phenyl-2-azetidinone
描述
3-Acetyloxy-4-phenyl-2-azetidinone is a chiral intermediate used in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in the semi-synthesis of paclitaxel (taxol), an anticancer drug . This compound belongs to the azetidinone class, which is characterized by a four-membered lactam ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloxy-4-phenyl-2-azetidinone can be achieved through biocatalytic processes. One common method involves the enzymatic esterification of 3-hydroxy-4-phenyl-2-azetidinone using acetic anhydride in the presence of lipases . This method is advantageous due to its high enantioselectivity and mild reaction conditions.
Industrial Production Methods
For industrial production, a practical and scalable procedure has been developed. This involves the use of ethyl 2-((2R,3R)-N-(4-methoxyphenyl)-3-methyloxirane-2-carboxylate as a starting material, which undergoes a series of reactions including cyclization and acetylation to yield this compound .
化学反应分析
Types of Reactions
3-Acetyloxy-4-phenyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 3-Keto-4-phenyl-2-azetidinone
Reduction: 3-Hydroxy-4-phenyl-2-azetidinone
Substitution: 3-Substituted-4-phenyl-2-azetidinone derivatives
科学研究应用
3-Acetyloxy-4-phenyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of paclitaxel (taxol), a widely used anticancer drug.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-Acetyloxy-4-phenyl-2-azetidinone involves its role as a chiral intermediate in the synthesis of biologically active compounds. In the case of paclitaxel (taxol), the compound contributes to the stabilization of microtubules, thereby inhibiting cell division and exerting anticancer effects . The molecular targets include tubulin proteins, which are essential for microtubule formation.
相似化合物的比较
Similar Compounds
4-Phenyl-2-azetidinone: Lacks the acetyloxy group, making it less versatile in synthetic applications.
3-Hydroxy-4-phenyl-2-azetidinone: The hydroxyl group can be further modified, but it lacks the acetyl protection.
3-Benzoyloxy-4-phenyl-2-azetidinone: Similar structure but with a benzoyloxy group instead of an acetyloxy group, which affects its reactivity and applications.
Uniqueness
3-Acetyloxy-4-phenyl-2-azetidinone is unique due to its high enantioselectivity and versatility in synthetic applications. Its acetyloxy group provides protection during reactions and can be easily removed or substituted, making it a valuable intermediate in pharmaceutical synthesis .
属性
IUPAC Name |
(2-oxo-4-phenylazetidin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)15-10-9(12-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSMLRVFPHDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
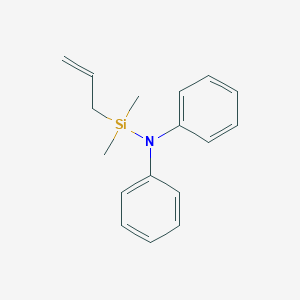
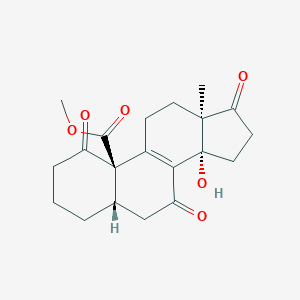
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpro](/img/structure/B237552.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
